5-(2-Hydroxymethylphenyl)-2-methoxyphenol
Description
5-(2-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxy substituents
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-14-7-6-10(8-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFKONBXZNIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685462 | |
| Record name | 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-57-0 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 3′-hydroxy-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261967-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 2-methoxyphenol using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxyphenol
Reagent: Formaldehyde
Catalyst: Sodium hydroxide
Solvent: Water or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxymethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)-2-methoxyphenol
Reduction: 5-(2-Hydroxymethylphenyl)-2-methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxymethylphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, which may influence its biological activity. The compound may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-Hydroxy-2-methoxyphenol:
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